

Endocrine Disruption Potential of Isononyl Isooctyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isononyl isooctyl phthalate	
Cat. No.:	B15177064	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl isooctyl phthalate, commercially known as Diisononyl phthalate (DINP), is a complex mixture of branched-chain C9 alkyl phthalates. It is a high-production-volume chemical primarily used as a plasticizer in a wide array of consumer and industrial products. This technical guide provides an in-depth review of the current scientific understanding of the endocrine-disrupting potential of DINP. It summarizes key findings from in vivo and in vitro studies, focusing on its effects on estrogenic, androgenic, and thyroid signaling pathways. Detailed experimental protocols for seminal assays, quantitative data from toxicological studies, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Introduction

Phthalates have been scrutinized for their potential to interfere with the endocrine system, which regulates a multitude of physiological processes. As a replacement for other regulated phthalates, the safety profile of DINP is of significant scientific and public health interest. This guide synthesizes the available evidence on the endocrine-disrupting properties of DINP, offering a technical overview for the scientific community.

Estrogenic and Anti-Estrogenic Activity

The potential of DINP to mimic or block the effects of estrogen has been investigated through various in vitro and in vivo models.

In Vitro Data

In vitro assays are crucial for screening potential estrogenic activity and elucidating mechanisms of action.

Assay Type	Test System	Endpoint	Result	IC50/EC50	Reference
Yeast Estrogen Screen (YES)	Saccharomyc es cerevisiae	β- galactosidase activity	Weakly estrogenic	-	[1]
XenoScreen YES/YAS	Saccharomyc es cerevisiae	β- galactosidase activity	No significant estrogenic effect, strong anti- estrogenic activity	IC50 = 0.065 μM (anti- estrogenic)	[2]
Human Estrogen Receptor α (hERα) Assay	-	Receptor binding/activa tion	No significant effect	-	[3]

In Vivo Data

In vivo studies provide insights into the effects of DINP in a whole-organism context.

Assay Type	Species	Dosing Regimen	Key Findings	Reference
Uterotrophic Assay	Immature female rats	276 and 1380 mg/kg/day for 3 days (oral)	No significant alteration in uterine or ovarian wet weight.	[4]
20-Day Pubertal Assay	Immature female rats	276 and 1380 mg/kg/day for 20 days (oral)	No precocious vaginal opening observed.	[4]
Transgenic Medaka Assay	Oryzias melastigma (eleutheroembry os)	1.50 ppm for 24 hours	Exhibited enhanced- estrogenic activity (significantly increased GFP signal induced by E2).	[5]

Androgenic and Anti-Androgenic Activity

DINP has been evaluated for its potential to interfere with androgen signaling, which is critical for male reproductive development and function.

In Vitro Data

Assay Type	Test System	Endpoint	Result	IC50/EC50	Reference
Yeast Androgen Screen (YAS)	Saccharomyc es cerevisiae	β- galactosidase activity	No androgenic activity, strong anti- androgenic activity	IC50 = 0.068 μM (anti- androgenic)	[3]
Human Androgen Receptor (hAR) Assay	-	Receptor binding/activa tion	No significant effect	-	[3]

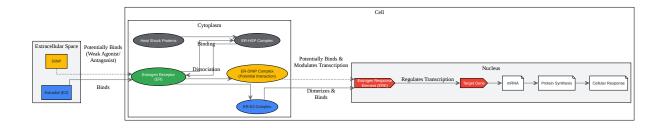
In Vivo Data

Assay Type	Species	Dosing Regimen	Key Findings	Reference
Hershberger Assay	Castrated immature male rats	Not specified in detail in the provided search results	Mechanistic studies showed no evidence to support anti- androgenic effects.	[6]
Prenatal Exposure Study	Wistar rats	300, 600, 750, or 900 mg/kg/day (gavage) from gestation day 7 to postnatal day 17	Increased nipple retention, reduced anogenital distance, reduced sperm motility, and increased sperm count in male offspring.	[7]
Fetal Testis Assay	Sprague-Dawley rats	750 mg/kg/day from gestation day 14 to 18	Reduced fetal testicular testosterone production.	[8]

Thyroid Hormone Disruption

The impact of DINP on the hypothalamic-pituitary-thyroid (HPT) axis is an area of ongoing research.

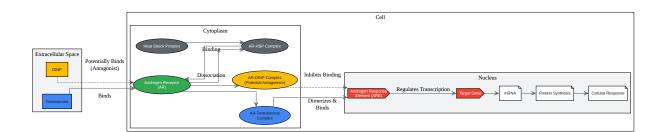
In Vivo Data

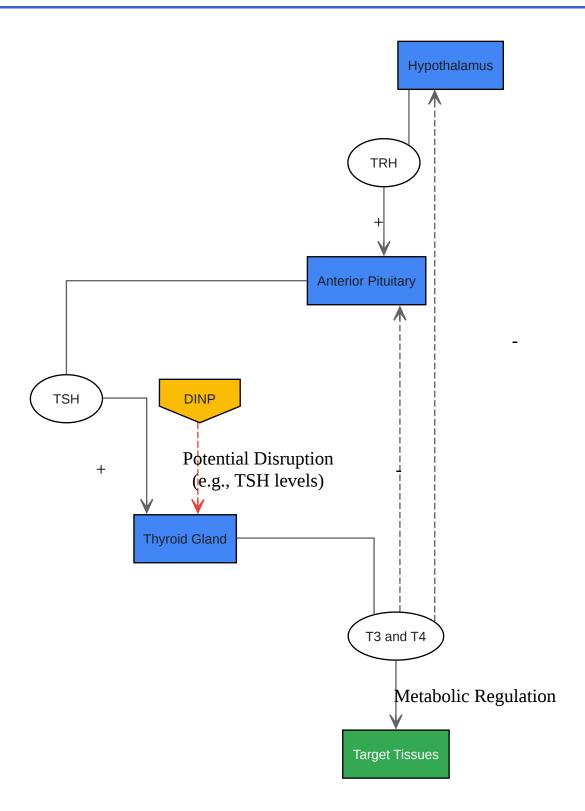


Species	Dosing Regimen	Key Findings	Reference
Freshwater fish (Oreochromis mossambicus)	300 ppm for up to 60 days	Significant decrease in Thyroid Stimulating Hormone (TSH) levels in a time-dependent manner.	[9]
Wistar rats	Not specified in detail in the provided search results	A weight of evidence assessment concluded that DINP did not perturb the thyroid pathway, though it noted a data gap for in vivo thyroid hormone level studies.	[6][7][10]

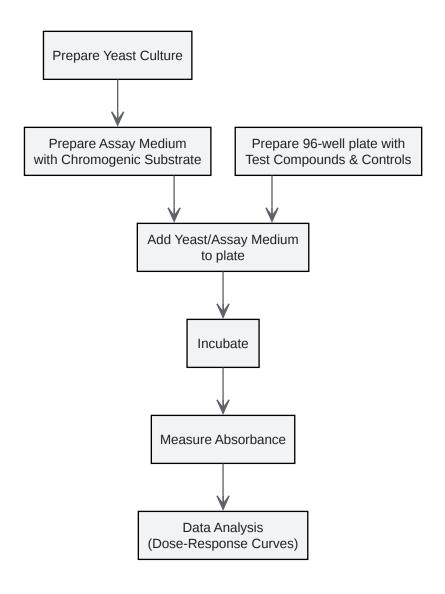
Signaling Pathways

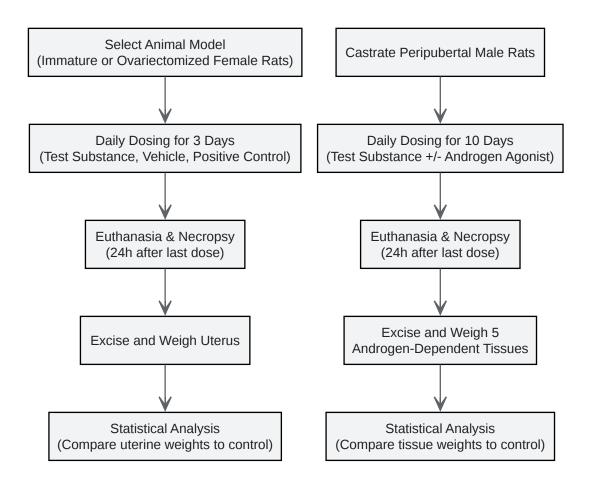
Understanding the molecular pathways through which DINP may exert its effects is crucial for risk assessment.




Click to download full resolution via product page

Estrogen Receptor Signaling Pathway and Potential Interaction with DINP.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. The Production of Testosterone and Gene Expression in Neonatal Testes of Rats Exposed to Diisoheptyl Phthalate During Pregnancy is Inhibited PMC [pmc.ncbi.nlm.nih.gov]
- 4. XenoScreen XL YES Yeast Estrogen Screen Test Kit for the Detectio [xenometrix.ch]
- 5. academic.oup.com [academic.oup.com]

- 6. YES and YAS assay Wikipedia [en.wikipedia.org]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Using targeted fetal rat testis genomic and endocrine alterations to predict the effects of a phthalate mixture on the male reproductive tract PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- To cite this document: BenchChem. [Endocrine Disruption Potential of Isononyl Isooctyl Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15177064#endocrine-disruption-potential-of-isononyl-isooctyl-phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com